
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is a synthetic organic compound that belongs to the class of pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves the reaction of a pyrrolidine derivative with methoxymethyl and trifluoromethyl groups under controlled conditions. Common reagents used in the synthesis include methoxymethyl chloride, trifluoromethyl iodide, and a suitable base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide
- 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Uniqueness
3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl and trifluoromethyl groups can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14F3N3O |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C8H14F3N3O/c1-15-5-7(8(9,10)11)2-3-14(4-7)6(12)13/h2-5H2,1H3,(H3,12,13) |
InChI Key |
YFFFRXDRRYVNON-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCN(C1)C(=N)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


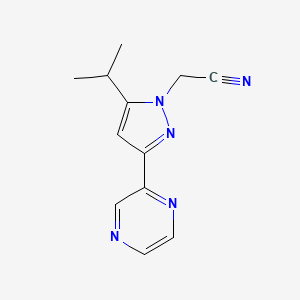

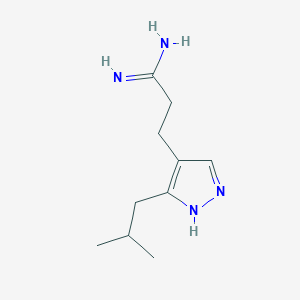
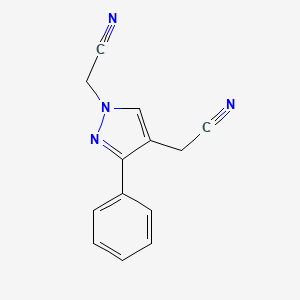
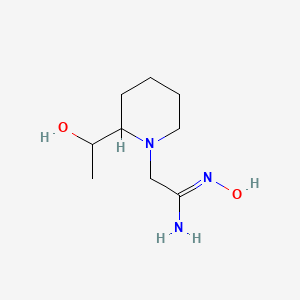
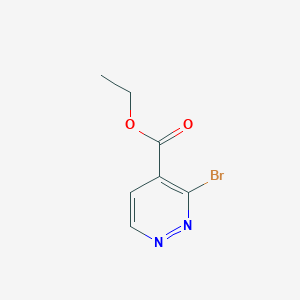
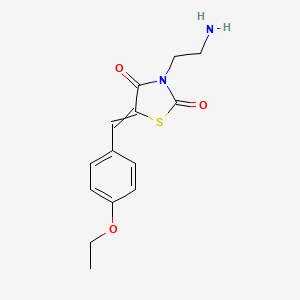
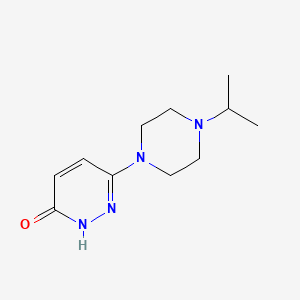
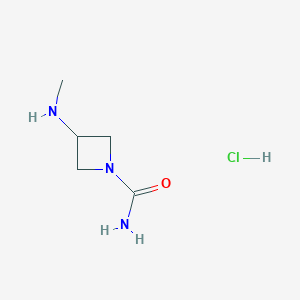
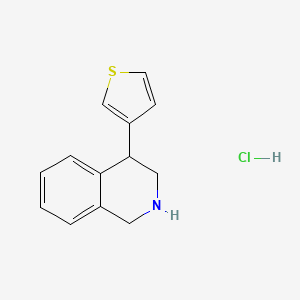

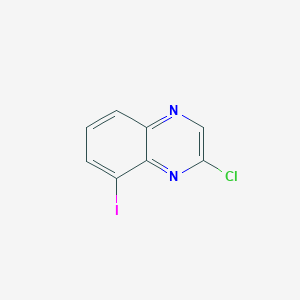
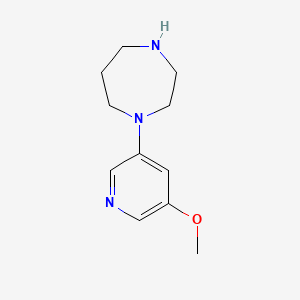
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
